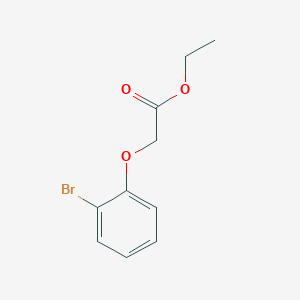

Ethyl 2-(2-bromophenoxy)acetate

Description

Contextualization within Phenoxyacetate (B1228835) Chemistry Research

Phenoxyacetate derivatives are a class of organic compounds that have been extensively studied for their diverse biological activities. acharyainstitutes.in These compounds are recognized for their potential applications as herbicides, pesticides, and even in medicinal chemistry. acharyainstitutes.iniucr.org The core structure of phenoxyacetic acid can be modified at various positions to alter its properties, and the introduction of a bromine atom, as seen in Ethyl 2-(2-bromophenoxy)acetate, is a key strategy for creating new analogues with potentially enhanced or novel functionalities. acharyainstitutes.in Research has shown that the stability of the phenoxyacetate moiety allows for numerous chemical transformations on the aryl system without affecting the side chain, making it a robust scaffold for developing new compounds. iucr.org

Significance as a Precursor in Advanced Organic Synthesis

The significance of this compound in advanced organic synthesis lies in its utility as a versatile starting material. The bromine atom on the phenyl ring and the ester functional group are key reactive sites that allow for a variety of chemical modifications. For instance, the bromine atom can be displaced through nucleophilic substitution reactions, enabling the introduction of different functional groups. cymitquimica.com This reactivity is fundamental to the construction of more elaborate molecular architectures.

A common synthesis route for this compound involves the reaction of O-bromophenol with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in a suitable solvent such as anhydrous acetone (B3395972). researchgate.netacharyainstitutes.in This straightforward synthesis, with reported high yields of up to 91%, further enhances its appeal as a precursor in research settings. researchgate.net

Overview of Prior Research and Knowledge Gaps

Prior research on this compound has largely focused on its synthesis, characterization, and crystal structure analysis. researchgate.netacharyainstitutes.in X-ray diffraction studies have provided detailed insights into its molecular geometry and intermolecular interactions, such as C-H...O hydrogen bonds. researchgate.netacharyainstitutes.in The molecule's structure has been compared to similar phenoxyacetate derivatives, contributing to a broader understanding of structure-property relationships within this class of compounds. iucr.org

While the synthesis and structural aspects are well-documented, there appear to be knowledge gaps concerning the full extent of its reactivity and its application in the synthesis of specific target molecules with significant biological or material properties. Further exploration into its use as a key intermediate in the development of novel pharmaceuticals or functional materials could be a fruitful area for future research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(2-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAYUOHZYFAJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for Ethyl 2 2 Bromophenoxy Acetate

Established Synthetic Pathways

Williamson Ether Synthesis Approaches from O-Bromophenol and Ethyl Chloroacetate (B1199739)

The most direct and widely reported method for preparing ethyl 2-(2-bromophenoxy)acetate is through the Williamson ether synthesis. researchgate.netyoutube.commasterorganicchemistry.com This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, 2-bromophenol (B46759) is deprotonated by a base to form the corresponding phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to form the desired ether linkage. researchgate.netyoutube.com

A typical procedure involves refluxing a mixture of 2-bromophenol and ethyl chloroacetate in the presence of a base, such as anhydrous potassium carbonate, in a suitable solvent like dry acetone (B3395972). researchgate.net The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the chloride ion from ethyl chloroacetate. masterorganicchemistry.com One study reported a high yield of 91% using this method after a 10-hour reflux period. researchgate.net

Multi-Step Preparations Involving Ethylene (B1197577) Oxide Intermediates

While less common for the direct synthesis of this compound, multi-step synthetic sequences can be employed to generate related structures. For instance, processes involving ethylene oxide can be used to introduce a hydroxyethyl (B10761427) group onto a phenolic compound, which can then be further functionalized. While specific literature detailing a multi-step synthesis of this compound via an ethylene oxide intermediate is not prevalent, the general principles of such a pathway would likely involve the initial reaction of 2-bromophenol with ethylene oxide to form 2-(2-bromophenoxy)ethanol. This intermediate could then be oxidized to the corresponding carboxylic acid, followed by esterification with ethanol (B145695) to yield the final product. Such multi-step approaches are common in organic synthesis to build complex molecules from simpler starting materials. libretexts.orgacs.orgresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of the Williamson ether synthesis for this compound is significantly influenced by several key reaction parameters.

Role of Base and Solvent Selection

The choice of base and solvent is critical for maximizing the yield of the Williamson ether synthesis. researchgate.net A base is required to deprotonate the 2-bromophenol, generating the nucleophilic phenoxide. Anhydrous potassium carbonate is a commonly used and effective base for this transformation. researchgate.net The selection of a polar aprotic solvent, such as acetone or dimethylformamide (DMF), is also crucial as it can dissolve the reactants and facilitate the SN2 reaction. researchgate.net For instance, one successful synthesis utilized dry acetone as the solvent. researchgate.net The use of an anhydrous solvent is important to prevent the hydrolysis of the base and the ester product.

Temperature and Reaction Time Parameters

Temperature and reaction time are interdependent parameters that must be optimized to ensure complete reaction and high yield. biotage.com The synthesis of this compound via the Williamson ether synthesis is typically carried out at reflux temperature. researchgate.net In one documented procedure, the reaction mixture was refluxed for 10 hours. researchgate.net The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Insufficient reaction time can lead to incomplete conversion of the starting materials, while excessively long reaction times may lead to the formation of byproducts.

Exploration of Catalytic Syntheses

While the Williamson ether synthesis is the predominant method, the field of organic synthesis is continually exploring catalytic approaches to improve efficiency and sustainability. Catalytic methods, such as those employing phase-transfer catalysts or metal catalysts, can often lead to milder reaction conditions, shorter reaction times, and reduced waste.

For example, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-O bonds in the synthesis of diaryl ethers. jeolusa.com While not specifically detailed for this compound, the principles of catalytic C-O bond formation could potentially be applied. Furthermore, the use of organocatalysts is another emerging area in organic synthesis. fluorochem.co.uk Research into catalytic methods for the synthesis of this specific compound could offer more environmentally friendly and efficient alternatives to traditional stoichiometric methods.

Analogous Synthetic Strategies from Related Bromophenoxy Compounds

The primary synthesis of this compound involves the Williamson ether synthesis. This method is a common and effective way to produce phenoxyacetate (B1228835) derivatives.

A typical procedure involves refluxing 2-bromophenol with ethyl chloroacetate in the presence of a base, such as potassium carbonate, in an anhydrous solvent like acetone. acharyainstitutes.inresearchgate.net The reaction proceeds via the deprotonation of the phenol (B47542) by the base, followed by nucleophilic attack of the resulting phenoxide on the electrophilic carbon of ethyl chloroacetate.

Table 1: Synthesis of this compound researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Condition | Yield |

| 2-Bromophenol | Ethyl Chloroacetate | K₂CO₃ | Anhydrous Acetone | Reflux | 91% |

This fundamental strategy can be adapted to synthesize a variety of analogous bromophenoxy compounds. By substituting 2-bromophenol with other brominated phenols (e.g., 4-bromophenol) or by using different haloacetate esters, a library of related compounds can be generated. For example, the synthesis of compounds with different substitution patterns on the phenyl ring or with altered ester groups is readily achievable. researchgate.net

Furthermore, related bromophenyl compounds serve as precursors for more complex structures. For instance, (2-bromophenyl)diphenylphosphine (B1266768) is synthesized from diphenylphosphine (B32561) and 2-bromophenyl compounds, highlighting a pathway to organophosphorus derivatives. ontosight.ai Similarly, 2-(4-bromophenyl)quinoline-4-carboxylic acid is prepared via the Pfitzinger reaction, demonstrating a route to quinoline-based analogs. nih.gov These examples showcase the broader synthetic utility of bromophenyl building blocks in creating diverse molecular frameworks.

Table 2: Examples of Analogous Synthetic Strategies

| Starting Material | Reagents | Product Type | Reference |

| 4-Bromophenoxy acid, 1,2-diaminobenzene | Dichloromethane, Lutidine | Benzimidazole (B57391) derivative | researchgate.net |

| Diphenylphosphine, 2-bromophenyl compound | - | (2-Bromophenyl)diphenylphosphine | ontosight.ai |

| Isatin, 4-bromoacetophenone | Ethanol, Base | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | nih.gov |

| 2,3-Allenoic acids, Simple allenes | Pd(OAc)₂, LiBr·H₂O | 4-(1'-Bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives | acs.org |

These analogous synthetic strategies underscore the versatility of bromophenoxy and related bromophenyl compounds as key intermediates in the synthesis of a wide array of functionalized molecules.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

In ¹H NMR spectra of ethyl 2-(2-bromophenoxy)acetate, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons are observed. researchgate.netresearchgate.net The ethyl group protons typically appear as a triplet around 1.20 ppm (CH₃) and a quartet around 4.16 ppm (OCH₂). researchgate.netresearchgate.net The singlet for the OCH₂ protons is observed at approximately 4.76 ppm. researchgate.netresearchgate.net The aromatic protons on the brominated ring produce a multiplet in the region of 6.87-7.2 ppm. researchgate.netresearchgate.net

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| -CH₃ (ethyl) | 1.20 | Triplet | 3H |

| -OCH₂ (ethyl) | 4.16 | Quartet | 2H |

| -OCH₂- | 4.76 | Singlet | 2H |

| Aromatic-H | 6.87-7.2 | Multiplet | 4H |

Data sourced from studies conducted in CDCl₃. researchgate.netresearchgate.net

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the signals are assigned as follows: the methyl carbon of the ethyl group appears at a low field, while the ester carbonyl carbon is observed at a much higher field. The carbons of the aromatic ring show distinct signals influenced by the bromine and ether linkage substituents.

While specific 2D NMR data for this compound is not extensively reported in the provided search results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental. COSY experiments would confirm the coupling between the methyl and methylene (B1212753) protons of the ethyl group. HSQC would establish the direct one-bond correlations between the protons and their attached carbons, for instance, linking the ¹H signal at 4.16 ppm to the corresponding methylene carbon of the ethyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands. A strong absorption peak is typically observed around 1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. iucr.org The C-O stretching vibrations of the ester and ether linkages usually appear in the fingerprint region, between 1250 and 1000 cm⁻¹. Aromatic C-H stretching can be seen above 3000 cm⁻¹, while the C-Br stretch appears at lower wavenumbers.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ester) | ~1750 |

| C-O (Ester and Ether) | 1000-1250 |

| Aromatic C-H | >3000 |

Data is a generalized representation from spectroscopic principles and related compounds. iucr.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). In one study, a liquid chromatography-mass spectrometry (LC-MS) analysis showed a peak at m/z 244, corresponding to [M+H]⁺, which aligns with the expected molecular weight. researchgate.netresearchgate.net The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate (B1210297) moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The aromatic ring in this compound is the primary chromophore. It would be expected to exhibit absorption bands in the UV region, typically around 200-300 nm, corresponding to π-π* transitions of the benzene (B151609) ring. The substitution pattern on the ring will influence the exact position and intensity of these absorptions.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

The definitive molecular structure and solid-state conformation of this compound were determined through single-crystal X-ray diffraction (SC-XRD) analysis. This powerful analytical technique provides precise three-dimensional coordinates of the atoms within the crystal lattice, offering unparalleled insight into the compound's architecture.

Single-crystal X-ray diffraction studies of this compound revealed that the compound crystallizes in the monoclinic system. researchgate.netacharyainstitutes.in The specific space group was identified as P2₁/n. researchgate.netacharyainstitutes.in This determination is fundamental to understanding the symmetry and packing of the molecules in the solid state. The analysis was conducted at a temperature of 293(2) K using CuKα radiation (wavelength 1.54178 Å). researchgate.net

The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal lattice, were determined with high precision. researchgate.netacharyainstitutes.in These parameters, along with other crystal data, are summarized in the table below.

| Crystal Data and Structure Refinement | |

| Empirical formula | C₁₀H₁₁BrO₃ |

| Formula weight | 259.10 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 5.3473(3) |

| b (Å) | 26.7605(15) |

| c (Å) | 7.9862(5) |

| β (°) | 107.796(4) |

| Volume (ų) | 1088.11(11) |

| Z | 4 |

| Calculated density (Mg/m³) | 1.582 |

| CCDC deposit No. | 1451821 |

This table presents the crystallographic data for this compound. researchgate.net

Detailed analysis of the X-ray diffraction data allowed for the precise calculation of bond lengths, bond angles, and dihedral angles within the this compound molecule. The experimentally determined bond lengths and angles were found to be in good agreement with standard values for similar chemical environments. researchgate.net While a comprehensive list of all atomic coordinates and geometric parameters is available through the Cambridge Crystallographic Data Centre (CCDC), key structural features are noteworthy. The molecular geometry confirms the expected connectivity of the atoms, with the phenoxy and ethyl acetate moieties linked through an ether oxygen.

The conformation of the flexible pendant ethyl chain is a key structural feature determined by the SC-XRD analysis. The study reveals that the ethyl chain adopts an extended conformation. acharyainstitutes.iniucr.org This extended arrangement minimizes steric hindrance and is a common low-energy conformation for such substituents.

Reactivity Profiles and Mechanistic Studies of Ethyl 2 2 Bromophenoxy Acetate

Nucleophilic Substitution Reactions at Bromine and Ester Moieties

The presence of both an aryl bromide and an ester functionality in Ethyl 2-(2-bromophenoxy)acetate allows for two primary modes of nucleophilic attack. The specific reaction conditions and the nature of the nucleophile dictate which of these sites is more reactive.

Aromatic Nucleophilic Substitution (SNAr) Potential

The bromine atom on the phenyl ring of this compound can be displaced by nucleophiles through an aromatic nucleophilic substitution (SNAr) mechanism. This reaction is contingent on the activation of the aromatic ring. The ether oxygen, being an electron-donating group, generally deactivates the ring towards nucleophilic attack. However, the presence of electron-withdrawing groups on the aromatic ring, particularly at the ortho and para positions relative to the leaving group (bromine), is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, and thus facilitating the SNAr reaction. uomustansiriyah.edu.iqpressbooks.pubdalalinstitute.commasterorganicchemistry.com

The mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by the elimination of the bromide ion to restore aromaticity. uomustansiriyah.edu.iqpressbooks.pub The rate-determining step is typically the initial addition of the nucleophile. masterorganicchemistry.com For this compound itself, which lacks strong electron-withdrawing groups, harsh reaction conditions or the use of a strong base may be required to promote SNAr reactions. uomustansiriyah.edu.iqnptel.ac.in

In a related compound, Ethyl 2-(2-bromo-6-formylphenoxy)acetate, the formyl group acts as an electron-withdrawing group, which would enhance the potential for SNAr reactions. The bromine at the ortho position to the ether oxygen is electronically activated for substitution. frontiersin.org Studies on similar 1-halo-2,4-dinitrobenzenes show that the rate of SNAr reactions is influenced by the nature of the halogen, the solvent, and the nucleophile. researchgate.net For instance, the reactivity order is often F > Cl > Br > I, as the C-X bond-breaking is not the rate-determining step. masterorganicchemistry.com

| Reaction Type | Substrate Example | Conditions | Product Type | Yield (%) | Ref |

| SNAr | 2-(2-Aminophenoxy)ethyl derivatives | K₂CO₃/DMF, 80°C, 12h | 2-(2-Aminophenoxy)ethyl derivatives | 65-72 | frontiersin.org |

| SNAr | 2,4-Dinitrochlorobenzene with amines | MeCN or H₂O, 25°C | N-substituted dinitroanilines | - | researchgate.net |

Aliphatic Nucleophilic Substitution at the Acetate (B1210297)

The ester moiety of this compound is susceptible to nucleophilic acyl substitution. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the ethoxide leaving group yields a new carbonyl compound, such as a carboxylic acid, an amide, or another ester (transesterification). masterorganicchemistry.com

Alkaline hydrolysis (saponification) is a common example of this reaction, where hydroxide (B78521) ions act as the nucleophile to produce the corresponding carboxylate salt and ethanol (B145695). This reaction is essentially irreversible. chemguide.co.ukijcce.ac.ir Acid-catalyzed hydrolysis, on the other hand, is a reversible process that yields the carboxylic acid and ethanol. chemguide.co.uklibretexts.orgchemguide.co.uk The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orgchemguide.co.uk

The acetate group can also participate in transesterification reactions, where another alcohol displaces the ethoxy group. google.com

| Reaction Type | Description | Reagents | Product | Ref |

| Alkaline Hydrolysis | Irreversible cleavage of the ester bond. | NaOH (aq), heat | Sodium 2-(2-bromophenoxy)acetate and Ethanol | chemguide.co.ukijcce.ac.ir |

| Acid-Catalyzed Hydrolysis | Reversible cleavage of the ester bond. | Dilute acid (e.g., HCl, H₂SO₄), heat | 2-(2-Bromophenoxy)acetic acid and Ethanol | chemguide.co.uklibretexts.orgchemguide.co.uk |

| Transesterification | Exchange of the alkoxy group of the ester. | Another alcohol (R'-OH), acid or base catalyst | This compound and Ethanol | google.com |

Electrophilic Reactivity as a Building Block

While the aromatic ring of this compound is generally electron-rich due to the ether oxygen, making it susceptible to electrophilic aromatic substitution, the molecule as a whole can also act as an electrophile in various reactions. The presence of the bromine atom and the ester group provides sites for reaction with nucleophiles and organometallic reagents.

For instance, the carbon atom attached to the bromine is an electrophilic center that can react with Grignard reagents in cross-coupling reactions, often catalyzed by transition metals like palladium or nickel. mmcmodinagar.ac.innih.gov These reactions are powerful methods for forming new carbon-carbon bonds. The ester group itself can also be a target for strong nucleophiles like Grignard reagents, which can add twice to the carbonyl group to form tertiary alcohols after workup. mmcmodinagar.ac.in

The compound serves as a versatile building block in organic synthesis. For example, it can be used in the synthesis of more complex molecules like 1,4-benzoxazin-3-ones through electrochemical C-H amination. researchgate.net

Oxidative Transformations and Stability Considerations

The stability of this compound is influenced by factors such as light, heat, and the presence of oxidizing agents. Brominated aromatic ethers can undergo decomposition under certain conditions. psu.edudiva-portal.org The presence of multiple bromine atoms on a diphenyl ether, for example, can affect the stability of the molecule. acs.org The thermal stability of brominated diphenyl ethers can be improved by controlling the reaction conditions during their synthesis. google.com

The phenoxyacetate (B1228835) moiety can be susceptible to oxidative cleavage. For instance, some microorganisms can degrade phenoxyacetates by first converting them to the corresponding phenols. cdnsciencepub.comcdnsciencepub.com Chemical oxidation can also occur. An iron(II)-benzoylformate complex has been shown to oxidatively convert phenoxyacetic acids to the corresponding phenols. scispace.com The acetyl group in the related compound Ethyl 2-(2-acetylphenoxy)acetate can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. masterorganicchemistry.com

Analogous Reaction Pathways (e.g., Homo Claisen-Tishchenko-Type Reactions)

This compound and its derivatives can undergo reaction pathways analogous to well-known named reactions. A notable example is a sequential alcohol oxidation followed by a putative homo Claisen-Tishchenko-type reaction. In a study involving 2-(2-bromophenoxy)ethanol, the corresponding alcohol of our title compound, it was converted into 2-(2-bromophenoxy)this compound. rsc.org This transformation suggests a pathway where the alcohol is first oxidized to an aldehyde, which then undergoes a reaction akin to the Tishchenko reaction, where two molecules of an aldehyde disproportionate to form an ester. The "homo" designation implies a variation of the classic reaction.

The Claisen condensation is another fundamental reaction of esters, involving the formation of a β-keto ester from two ester molecules in the presence of a strong base. su.edu.pkwikipedia.orgmasterorganicchemistry.com While a direct Claisen condensation of this compound is not explicitly detailed in the provided search results, its ester functionality makes it a potential substrate for such reactions under appropriate conditions. su.edu.pk

Regioselectivity and Chemoselectivity in Complex Transformations

In molecules with multiple functional groups like this compound, achieving regioselectivity and chemoselectivity in chemical transformations is a significant challenge and a key aspect of its synthetic utility.

Regioselectivity refers to the preference for reaction at one position over another. For instance, in electrophilic aromatic substitution reactions on the phenyl ring, the directing effects of the bromo and phenoxyacetate substituents will determine the position of the incoming electrophile. In palladium-catalyzed C-H olefination of phenol (B47542) derivatives, the regioselectivity can be controlled to favor either the ortho or meta position by using different weakly coordinating auxiliaries and ligands. researchgate.net The regioselectivity of SNAr reactions can also be controlled. For example, in the etherification of 2,4-difluoroarylcarboxamides, the ortho/para regioselectivity can be dramatically altered by changing the reaction conditions. nih.gov

Chemoselectivity is the preferential reaction of one functional group over another. Given the presence of the aryl bromide and the ester, a key challenge is to selectively transform one group while leaving the other intact. For example, a reaction might be designed to selectively perform a cross-coupling at the C-Br bond without affecting the ester, or vice-versa. The choice of reagents and reaction conditions is critical in achieving such selectivity. For instance, in cross-coupling reactions involving polyfunctional substrates, the choice of catalyst and ligands can determine which nucleophilic site reacts. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and other chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in Ethyl 2-(2-bromophenoxy)acetate. This process, known as geometry optimization, provides crucial information about bond lengths, bond angles, and dihedral angles. The analysis of the electronic structure reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Table 1: Key Quantum Chemical Parameters

| Parameter | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in optoelectronic technologies. acs.org Computational methods, specifically DFT, can predict the NLO properties of molecules like this compound by calculating the dipole moment, polarizability, and first hyperpolarizability. researchgate.net Molecules with significant charge transfer characteristics and large hyperpolarizability values are considered promising candidates for NLO applications. evitachem.comiucr.org The presence of electron-donating and electron-withdrawing groups can enhance these properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. db-thueringen.de By simulating the absorption of light, TD-DFT can predict the electronic transitions between different energy levels. researchgate.netnih.gov This information is crucial for understanding the UV-Vis absorption spectra of this compound and predicting its photophysical properties. The calculated electronic transitions can be compared with experimental spectroscopic data to validate the computational model. nih.gov

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling can be used to explore the reactivity of this compound and predict the pathways of its chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the feasibility and selectivity of various transformations. For instance, DFT simulations can model the intermediates and transition states in reactions such as nucleophilic substitution at the bromine-substituted carbon or reactions involving the ester group. This predictive capability is invaluable for designing synthetic routes and understanding reaction mechanisms.

Structure-Activity Relationship (SAR) Derivations from Computational Data

Computational chemistry provides a powerful lens for understanding how the structural features of a molecule, such as this compound, influence its potential biological activity. Through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, researchers can predict the interactions of a compound with biological targets and guide the design of more potent and selective derivatives. While specific, comprehensive SAR studies focused solely on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from computational studies on structurally related phenoxyacetate (B1228835) and phenoxyacetamide derivatives.

These studies consistently highlight the importance of several key molecular regions and physicochemical properties in determining the biological activity of this class of compounds. The general structure can be broken down into three main components for SAR analysis: the substituted phenyl ring, the oxyacetate linker, and the terminal ester group.

The Phenyl Ring: The Role of Substitution

The nature and position of substituents on the phenyl ring are critical determinants of activity. In the case of this compound, the bromine atom at the ortho position significantly influences the molecule's electronic and steric profile.

Steric Effects and Lipophilicity: The size and position of the substituent affect how the molecule fits into a biological target's binding pocket. The ortho-bromo group in this compound introduces steric bulk close to the ether linkage. Molecular docking studies on various enzyme active sites, such as cyclooxygenase (COX), often reveal the importance of a proper fit within hydrophobic pockets. brieflands.com The lipophilicity of the phenyl ring, influenced by substituents, is also a key factor. The predicted XlogP value for this compound is 2.7, indicating a moderate level of lipophilicity which is often favorable for crossing biological membranes. uni.lu

The Oxyacetate Linker: A Bridge of Interaction

The ether oxygen and the adjacent acetate (B1210297) group form a crucial linker that provides conformational flexibility and potential hydrogen bonding sites.

Conformational Flexibility: The torsional angles around the C-O-C-C backbone allow the molecule to adopt various conformations, which is essential for optimal binding to a target. Computational studies can model these conformations to identify low-energy, bioactive poses.

Hydrogen Bonding: The ether oxygen and the carbonyl oxygen of the ester can act as hydrogen bond acceptors. Molecular docking simulations of related compounds frequently show these atoms forming key hydrogen bonds with amino acid residues (like arginine or tyrosine) in enzyme active sites. brieflands.com These interactions are often a primary driver of binding affinity.

The Ethyl Ester Group: Modulating Properties

Hydrolysis and Metabolism: In a biological system, the ester group is susceptible to hydrolysis by esterase enzymes, which would convert this compound into its corresponding carboxylic acid, 2-(2-bromophenoxy)acetic acid. This biotransformation can dramatically alter the molecule's solubility, charge, and biological activity. In fact, many phenoxyacetic acid derivatives are designed as the active form, targeting enzymes like COX-2. mdpi.com

Solubility and Transport: The ester group contributes to the molecule's solubility profile. Changing the alkyl chain length of the ester (from ethyl to methyl, propyl, etc.) can fine-tune properties like lipophilicity and membrane permeability.

QSAR Insights from Analogous Compounds

QSAR studies on related phenoxyacetamide MAO inhibitors have yielded models that can help predict the activity of new derivatives. crpsonline.comresearchgate.netresearchgate.net One study found that molecular weight (MW) was positively correlated with MAO-B inhibitory activity, suggesting that bulkier groups might be favorable. crpsonline.com Conversely, polarizability (BetaPol) was negatively correlated, indicating that less polar molecules could have higher activity. crpsonline.com

These findings suggest a hypothetical SAR for this compound where:

Substituents on the phenyl ring that increase molecular weight and lipophilicity without creating prohibitive steric hindrance might enhance certain biological activities.

The ester group is a key site for metabolic modification, and its conversion to a carboxylic acid could be essential for certain biological actions.

The following table summarizes key computational descriptors for this compound and the general SAR trends observed in related compounds.

| Molecular Feature/Descriptor | Value/Observation for this compound | Inferred SAR from Analogous Compounds | Potential Impact on Activity |

| Molecular Formula | C₁₀H₁₁BrO₃ uni.lu | - | Foundational information for all other descriptors. |

| Molecular Weight | 259.09 g/mol | Positive correlation with MAO-B inhibition in phenoxyacetamides. crpsonline.com | Higher molecular weight may be beneficial for certain enzyme inhibitory activities. |

| XlogP (Predicted) | 2.7 uni.lu | Lipophilicity is crucial for membrane passage and hydrophobic interactions. | Moderate lipophilicity suggests good potential for bioavailability. |

| Ortho-Bromo Substituent | Present | Influences electronic distribution and provides steric bulk. Halogen substitutions are common in bioactive molecules to modulate interactions. brieflands.com | Can enhance binding through specific hydrophobic or halogen-bonding interactions and affects the molecule's conformation. |

| Ether Linkage | Flexible | Provides conformational flexibility and acts as a hydrogen bond acceptor. | Allows the molecule to adopt an optimal conformation for binding to a target site. |

| Ester Group | Ethyl Ester | Can be hydrolyzed to a carboxylic acid, which is often the active form for targets like COX enzymes. mdpi.com | Acts as a potential pro-drug feature; the corresponding acid may have a different activity profile. |

| HOMO Energy (Predicted) | - | Negative correlation with MAO inhibition in phenoxyacetamides. crpsonline.com | A lower HOMO energy, influenced by the electron-withdrawing bromine, may be favorable for activities involving electrophilic interactions. |

| Polar Surface Area (Predicted) | - | Negative correlation of polarizability with MAO inhibition in phenoxyacetamides. crpsonline.com | A balanced polarity is often key; too high can hinder membrane crossing, while too low can reduce solubility and specific interactions. |

By integrating these computational insights, a clearer picture of the structure-activity relationships for this compound emerges. The molecule's activity is likely a finely-tuned balance of its steric, electronic, and lipophilic properties, governed by the interplay between the substituted phenyl ring, the flexible linker, and the terminal ester group. Future computational and experimental work would be necessary to validate these extrapolated SAR principles specifically for this compound and its potential biological targets.

Applications As a Versatile Synthetic Intermediate

Role in Medicinal Chemistry Synthesis

In the realm of medicinal chemistry, ethyl 2-(2-bromophenoxy)acetate is a key starting material for the synthesis of various biologically active compounds. Its structure serves as a scaffold that can be modified to enhance its therapeutic potential.

Production of Substituted Phenoxyethylamines

This compound is instrumental in the synthesis of substituted phenoxyethylamines. The typical synthetic route involves the reaction of 2-bromophenol (B46759) with ethylene (B1197577) oxide to produce 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with dimethylamine (B145610) to yield [2-(2-Bromophenoxy)ethyl]dimethylamine, which can be converted to its hydrochloride salt. The bromine atom on the phenoxy group enhances the reactivity, facilitating the synthesis of a variety of derivatives for potential use in drug development, particularly in targeting neurological disorders. nih.govnih.gov

Key Intermediate for Heterocyclic Compounds

The versatility of this compound extends to its role as a precursor for a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals.

Oxadiazoles: This compound is a key starting material for synthesizing 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives. mdpi.combeilstein-journals.orgniscpr.res.inijpcbs.comrroij.com For instance, it can be converted to the corresponding acetohydrazide, which then undergoes cyclization reactions to form the oxadiazole ring. mdpi.com These heterocyclic systems are investigated for a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.com

Thiadiazoles: this compound can be utilized in the multi-step synthesis of various thiadiazole derivatives. jst.go.jpsemanticscholar.orgbrieflands.comclockss.orgderpharmachemica.com The process often involves converting the ester to a thiosemicarbazide (B42300) intermediate, which is then cyclized to form the 1,3,4-thiadiazole (B1197879) ring. These compounds have shown potential as anticancer and antileishmanial agents. jst.go.jpbrieflands.comderpharmachemica.com

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved using this compound as a starting material. researchgate.netmdpi.comdergipark.org.trmdpi.comresearchgate.net A common synthetic pathway involves converting the ester to an acetohydrazide, followed by reaction with a thiocyanate (B1210189) to form a thiosemicarbazide, which is then cyclized to the triazole ring. researchgate.net These compounds are explored for their antibacterial activities. researchgate.net

Pyrimidines: This chemical serves as a precursor in the synthesis of pyrimidine (B1678525) derivatives. uobasrah.edu.iqresearchgate.netnih.gov For example, it can be used to generate intermediates that undergo condensation reactions with reagents like guanidine (B92328) to form the pyrimidine ring structure. Pyrimidine-based compounds are known for their diverse pharmacological activities, including potential anticancer and anti-fibrotic effects. uobasrah.edu.iqnih.gov

Benzimidazoles: this compound is a valuable intermediate in the synthesis of benzimidazole (B57391) derivatives. researchgate.netnih.govjyoungpharm.orggoogle.comdergipark.org.tr The synthesis often involves the N-alkylation of a pre-formed benzimidazole ring with the ethyl acetate (B1210297) moiety of the compound. researchgate.netdergipark.org.tr Benzimidazole-containing molecules are investigated for a wide range of therapeutic applications, including as anxiolytics and anticancer agents. nih.govjyoungpharm.org

Intermediate in Synthesis of Beta-Amino Acids

This compound can also serve as a precursor in the synthesis of β-amino acids. These are important structural motifs in various biologically active molecules and are utilized in drug discovery and development. fluorochem.co.uk

Utility in Agrochemical Development

The application of this compound extends to the field of agrochemicals, where it serves as an intermediate in the production of compounds designed to protect crops. rockchemicalsinc.com Its chemical structure can be modified to create active ingredients for herbicides, fungicides, and pesticides. rockchemicalsinc.com The reactivity of the ester and the bromo-substituent allows for the synthesis of molecules that can selectively target weeds or inhibit the growth of fungal pathogens, thereby contributing to improved crop yields. rockchemicalsinc.com

Contribution to Chirality and Asymmetric Synthesis Research

While direct research on the use of this compound in asymmetric synthesis is not extensively documented, its derivatives play a role in this field. For instance, related chiral phenoxy esters are used in asymmetric reactions to produce enantiomerically pure compounds. The principles of using such structures as chiral auxiliaries or templates can be applied to derivatives of this compound, highlighting its potential contribution to the synthesis of chiral molecules.

Precursor for Specialty Chemical Production and Materials Science

In the realm of materials science, this compound and its derivatives are used in the preparation of polymers and other advanced materials. The presence of the aromatic ring and the reactive bromine atom allows for its incorporation into polymer chains or for surface modification of materials. These applications can lead to the development of specialty chemicals and materials with unique thermal, optical, or electronic properties. bldpharm.comoakwoodchemical.com

Environmental Behavior and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis is a primary chemical reaction that initiates the degradation of phenoxy acid esters in aquatic environments. nih.gov This process involves the cleavage of the ester bond, which in the case of Ethyl 2-(2-bromophenoxy)acetate would yield 2-(2-bromophenoxy)acetic acid and ethanol (B145695). The rate of this reaction is significantly influenced by the chemical's structure, water pH, and temperature. nih.gov

Generally, the rate of hydrolytic degradation of phenoxy acid esters increases in alkaline water and at higher temperatures. nih.gov For instance, the half-life (DT₅₀) of butoxyethyl ester of 2,4-D at 28°C is 26 days at pH 6, but this is dramatically reduced to 0.6 hours at pH 9. nih.gov Similarly, the 2-ethylhexyl ester of MCPA shows no hydrolysis in the pH range of 5-7, but has a DT₅₀ of less than 117 hours at pH 9. nih.gov Esters of alkoxylated alcohols tend to hydrolyze faster than those of aliphatic alcohols. nih.gov

While specific kinetic data for this compound is not available, it is expected to undergo hydrolysis, particularly under alkaline conditions, to its corresponding carboxylic acid. The presence of the bromine atom on the phenyl ring may influence the rate of hydrolysis, but the general trend of pH and temperature dependence is likely to be similar to other phenoxyacetic acid esters.

Table 1: Hydrolysis Half-lives (DT₅₀) of Selected Phenoxyacetic Acid Esters at 25°C (unless otherwise specified) (Data for analogous compounds)

| Compound | pH 5 | pH 7 | pH 9 | Reference |

| 2,4-D butoxyethyl ester (at 28°C) | - | 26 days | 0.6 hours | nih.gov |

| 2,4-D 2-ethylhexyl ester | 99.7 days | 48.3 days | 52.2 days | nih.gov |

| MCPA 2-ethylhexyl ester | No hydrolysis | No hydrolysis | < 117 hours | nih.gov |

This table illustrates the influence of pH on the hydrolysis rates of phenoxyacetic acid esters similar to this compound. Data is for illustrative purposes as specific data for the target compound is unavailable.

Photolytic degradation, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The presence of an aromatic structure in phenoxyacetic acids allows them to absorb UV radiation, initiating degradation reactions. nih.gov The efficiency of photodegradation is influenced by the form of the compound (anionic, ester, or acid), with the anionic form generally being more susceptible to photodegradation. nih.gov

For phenoxyacetic acid herbicides like MCPA and mecoprop (B166265), the primary photodegradation pathway involves the cleavage of the ether bond, leading to the formation of corresponding chlorophenols. semanticscholar.orgresearchgate.net For this compound, a similar cleavage would be expected to produce 2-bromophenol (B46759). The rate of photodegradation can be influenced by the presence of other substances in the water, such as natural water constituents that can attenuate light. semanticscholar.org Studies on MCPA and mecoprop have shown that their photodegradation follows first-order kinetics. semanticscholar.org

The use of advanced oxidation processes (AOPs), which combine UV radiation with oxidizing agents like hydrogen peroxide or titanium dioxide, has been shown to enhance the degradation of phenoxyacetic acids. nih.govspiedigitallibrary.org

Table 2: Photodegradation Half-lives of Selected Phenoxyacetic Acids in Aqueous Solution (Data for analogous compounds)

| Compound | Conditions | Half-life (t₁/₂) | Reference |

| MCPA | Ultrapure water, simulated solar irradiation | ~40 hours | semanticscholar.orgresearchgate.net |

| Mecoprop | Ultrapure water, simulated solar irradiation | ~25 hours | semanticscholar.orgresearchgate.net |

| MCPA-HP-β-CD complex | Ultrapure water, simulated solar irradiation | ~120 hours | semanticscholar.orgresearchgate.net |

| Mecoprop-HP-β-CD complex | Ultrapure water, simulated solar irradiation | ~75 hours | semanticscholar.orgresearchgate.net |

This table provides examples of photodegradation rates for related phenoxyacetic acids. The complexation with cyclodextrins (HP-β-CD) demonstrates how formulation can affect photostability. Specific data for this compound is not available.

Biotic Degradation via Microbiological Activity

The primary mechanism for the dissipation of phenoxyacetic acid herbicides in soil and water is microbial degradation. researchgate.net A wide range of microorganisms, including bacteria and fungi, have been shown to degrade these compounds. asm.orgresearchgate.net The degradation process often begins with the cleavage of the ether linkage or the side chain. For phenoxyacetic acids, the initial step is often catalyzed by a dioxygenase enzyme, such as the TfdA enzyme in the case of 2,4-D degradation, which removes the acetic acid side chain. asm.orgoup.com

The subsequent degradation of the resulting aromatic ring (in this case, 2-bromophenol) would likely proceed through hydroxylation and ring cleavage pathways. The rate of microbial degradation is dependent on various factors including the specific microbial populations present, their acclimation to the compound (lag phase), oxygen levels, and the concentration of the compound. nih.govoup.com For instance, the degradation of 2,4-D is widespread in microbial communities, while the degradation of the parent compound, phenoxyacetic acid, can be insignificant in some soils without the presence of specifically adapted microbes. nih.govumich.edu

While no studies have specifically investigated the biodegradation of this compound, it is plausible that soil and water microorganisms capable of degrading other phenoxyacetic acids could also degrade this compound, likely following an initial hydrolysis to 2-(2-bromophenoxy)acetic acid.

Influence of Environmental Parameters on Degradation Kinetics

The rate of degradation of phenoxyacetic acids is significantly influenced by various environmental parameters.

pH: As discussed under hydrolysis, pH is a critical factor. Alkaline conditions generally accelerate the hydrolysis of the ester form to the more water-soluble and potentially more biodegradable acid form. nih.gov For microbial degradation, optimal pH ranges are typically neutral to slightly alkaline for the bacteria involved. researchgate.net

Temperature: Higher temperatures generally increase the rate of both abiotic hydrolysis and biotic degradation, up to an optimal temperature for the microorganisms. nih.govresearchgate.net

Oxygen: Microbial degradation of the aromatic ring of phenoxyacetic acids is typically an aerobic process. nih.gov Therefore, the availability of oxygen in soil and water is crucial for complete mineralization.

Organic Matter: Soil organic matter can influence the fate of these compounds through adsorption, which can affect their availability for degradation and transport. researchgate.net

Microbial Population: The presence of adapted microbial populations is key for biotic degradation. A lag phase, during which microbial populations adapt to the new substrate, is often observed before significant degradation begins. nih.gov

Fate and Transport Studies in Environmental Compartments

The fate and transport of a chemical in the environment describe its movement and distribution between different environmental compartments such as soil, water, and air. Phenoxyacetic acids are generally characterized by high water solubility and low sorption to soil, which gives them the potential for mobility in the environment, particularly in soils with low organic matter content. nih.gov This mobility means they can be transported to surface and groundwater. nih.gov

However, their potential for leaching is often limited by their relatively rapid degradation. nih.gov The ester forms of phenoxyacetic acids are less water-soluble and more volatile than their acid and salt forms. mdpi.comunishivaji.ac.in Upon entering the environment, the ester is likely to hydrolyze to the acid form, which is more mobile in water.

For this compound, it can be anticipated that it would exhibit some potential for mobility in its ester form, but upon hydrolysis to 2-(2-bromophenoxy)acetic acid, its mobility in soil and water would increase. The extent of this mobility would be counteracted by degradation processes. The presence of the bromine atom could affect its sorption characteristics and degradation rate compared to non-brominated analogues.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of ethyl 2-(2-bromophenoxy)acetate, often a variation of the Williamson ether synthesis, involves the reaction of 2-bromophenol (B46759) with an ethyl haloacetate. researchgate.net While effective, future research will increasingly focus on developing more sustainable and efficient synthetic methodologies.

Key areas of investigation include:

Green Chemistry Approaches: The development of "green" versions of the Williamson ether synthesis is a significant trend. acs.org This includes the use of less toxic and more environmentally benign solvents, or even solvent-free conditions. orgchemres.org Research into using water as a solvent, potentially with the aid of surfactants or phase-transfer catalysts, could significantly reduce the environmental impact of the synthesis. researchgate.nettandfonline.com The use of microwave irradiation is another green technique that can accelerate reaction rates and reduce energy consumption. orgchemres.org

Catalytic Systems: Exploring novel catalytic systems can improve reaction efficiency and selectivity. This includes the investigation of new catalysts for the Williamson ether synthesis and other etherification reactions. acs.orgnumberanalytics.com The development of reusable heterogeneous catalysts, such as metal-supported montmorillonite (B579905) clays, offers a promising avenue for simplifying product purification and catalyst recovery. jetir.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and better scalability. rsc.orgbeilstein-journals.org Developing a flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process. chemrxiv.orgvapourtec.com

Advanced Applications in Targeted Chemical Synthesis

The presence of both a bromo and an ester group on the this compound molecule provides two reactive handles for further chemical transformations. This makes it a valuable building block for targeted chemical synthesis.

Future applications in this area could include:

Cross-Coupling Reactions: The bromine atom on the aromatic ring is well-suited for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of complex molecules. The Ullmann condensation is another important reaction for forming C-O and C-N bonds. tandfonline.comorganic-chemistry.orgnih.gov

Synthesis of Heterocyclic Compounds: this compound can serve as a precursor for the synthesis of various heterocyclic compounds. For instance, intramolecular cyclization reactions could lead to the formation of benzofurans or other oxygen-containing heterocycles. Research into copper-catalyzed multicomponent reactions using ortho-bromoaryl compounds is a promising area for the synthesis of diverse heterocyclic structures. nih.govresearchgate.netacs.org

Medicinal Chemistry Scaffolds: Phenoxyacetic acid derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties. jetir.orgnih.govontosight.ai this compound can be used as a scaffold to synthesize libraries of new compounds for screening against various biological targets. Recent studies have shown that novel phenoxyacetic acid derivatives can act as selective COX-2 inhibitors. mdpi.comnih.gov

In-depth Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new transformations.

Future research should focus on:

Ullmann Condensation Mechanism: Despite its long history, the mechanism of the Ullmann reaction is still not fully understood, with both radical and ionic pathways proposed. sci-hub.se Detailed mechanistic studies, possibly using kinetic analysis and computational methods, could provide valuable insights into the role of the copper catalyst and the nature of the intermediates involved. rug.nlresearchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling: While palladium-catalyzed cross-coupling reactions are widely used, the specific mechanistic details can vary depending on the substrates, ligands, and reaction conditions. Investigating the mechanism of these reactions with this compound as a substrate can lead to the development of more efficient and selective catalysts.

Electrochemical Reactions: Electrochemical methods are emerging as a powerful tool in organic synthesis. d-nb.info Studying the electrochemical behavior of this compound could open up new avenues for its functionalization through electrochemically induced reactions.

Enhanced Computational Modeling for Predictive Chemistry

Computational chemistry plays an increasingly important role in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes.

For this compound, future computational studies could include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, geometry, and reactivity of the molecule. acs.orgresearchgate.netsemanticscholar.orgorientjchem.org This information can be used to predict its behavior in different chemical reactions and to design new derivatives with specific properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.comkashanu.ac.irnih.gov By developing QSAR models for derivatives of this compound, it may be possible to predict the biological activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. researchgate.net

Molecular Docking: For derivatives of this compound that show promising biological activity, molecular docking simulations can be used to predict how they bind to their biological targets. This information can be used to design more potent and selective inhibitors. nih.gov

Exploration of New Derivative Classes with Unique Properties

The derivatization of this compound can lead to new classes of compounds with unique and potentially valuable properties.

Future research in this area should explore:

Biologically Active Molecules: As previously mentioned, phenoxyacetic acid derivatives have a rich history in medicinal chemistry and agrochemistry. jetir.orgmdpi.comnih.govresearchgate.net Systematic modification of the this compound structure could lead to the discovery of new drugs and crop protection agents.

Functional Materials: The aromatic and functional groups present in this compound make it a potential precursor for the synthesis of novel functional materials. This could include polymers, liquid crystals, or organo-mineral nanohybrid materials. researchgate.net For instance, phenoxyacetate-based ionic liquids have been investigated for their multifunctional properties. researchgate.net

Novel Schiff Base Derivatives: The synthesis of novel phenoxyacetate (B1228835) ester Schiff base derivatives has been shown to yield compounds with potent α-glucosidase inhibitory activity, suggesting their potential in the treatment of diabetes. nih.gov

Q & A

What are the optimized synthetic routes for Ethyl 2-(2-bromophenoxy)acetate, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves nucleophilic substitution between 2-bromophenol and ethyl bromoacetate under basic conditions. A common protocol utilizes potassium carbonate (K₂CO₃) in acetone under reflux for 6–8 hours, achieving yields of 65–75% after purification via column chromatography . Optimization strategies include:

- Solvent selection : Dimethylformamide (DMF) may enhance reactivity compared to acetone but requires careful temperature control to avoid side reactions.

- Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can accelerate the reaction in biphasic systems.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion and minimizes over-alkylation .

How can spectroscopic and crystallographic methods resolve ambiguities in the structural characterization of this compound?

- NMR Analysis : ¹H and ¹³C NMR can confirm the ester linkage (δ ~4.2 ppm for CH₂COO and δ ~1.3 ppm for CH₃CH₂) and bromophenoxy substitution (aromatic protons at δ 6.8–7.5 ppm). Discrepancies in coupling constants may indicate rotational isomerism .

- X-ray Diffraction : Single-crystal studies provide definitive proof of the planar bromophenoxy moiety and dihedral angles between aromatic and acetate groups. SHELX software is recommended for refinement, leveraging its robustness in handling halogenated structures .

What mechanistic insights explain the reactivity of the bromophenoxy group in cross-coupling reactions?

The bromine atom at the ortho position facilitates Suzuki-Miyaura couplings via oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄). Key factors include:

- Electronic effects : The electron-withdrawing bromine enhances aryl halide reactivity, enabling coupling with boronic acids at mild temperatures (60–80°C) .

- Steric hindrance : Ortho-substitution may slow transmetallation steps, necessitating longer reaction times. Computational DFT studies can model transition states to optimize ligand selection .

How should researchers address contradictions in reported melting points or spectral data for this compound derivatives?

- Purity verification : Use HPLC-MS to detect impurities (e.g., residual starting materials or di-alkylated byproducts) that skew melting points .

- Standardized conditions : Ensure consistent crystallization solvents (e.g., ethanol vs. hexane) and drying protocols.

- Collaborative validation : Cross-reference data with repositories like PubChem or NIST, which provide peer-reviewed spectral libraries .

What methodologies are employed to study the biological interactions of this compound in enzymatic systems?

- Enzyme inhibition assays : Competitive binding studies using fluorescence quenching or surface plasmon resonance (SPR) quantify interactions with targets like cyclooxygenase-2 (COX-2) .

- Metabolic stability : Incubate the compound with liver microsomes and analyze via LC-MS to assess cytochrome P450-mediated degradation .

How can computational tools aid in retrosynthetic planning for this compound analogs?

- Precursor availability : Databases like Reaxys identify commercially accessible intermediates.

- Step efficiency : One-step pathways are favored, such as direct alkylation of bromophenols with ethyl bromoacetate .

- Thermodynamic feasibility : Density functional theory (DFT) predicts reaction energy profiles to avoid high-barrier steps .

What challenges arise during the purification of this compound, and how are they mitigated?

- Co-elution issues : Silica gel column chromatography may struggle to separate structurally similar byproducts. Gradient elution (hexane:ethyl acetate 9:1 to 7:3) improves resolution .

- Crystallization difficulties : Low solubility in polar solvents necessitates seed crystals or slow cooling.

How do structural modifications (e.g., halogen substitution) alter the physicochemical properties of this compound?

- Fluorine vs. bromine : Replacing Br with F increases polarity (logP reduction by ~0.5) and metabolic stability but reduces electrophilicity in cross-coupling .

- Amino group introduction : Adding an NH₂ group at the para position (as in Ethyl 2-(3-amino-2-bromophenoxy)acetate) enhances hydrogen bonding, impacting solubility and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.